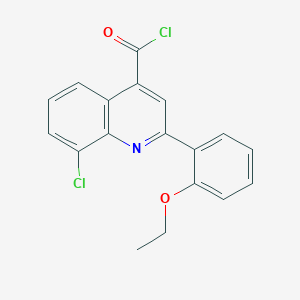

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1; Molecular Formula: C₁₇H₁₁Cl₂NO₂; Molecular Weight: 332.18) is a quinoline-based acyl chloride derivative characterized by a chlorine atom at position 8, a 2-ethoxyphenyl substituent at position 2, and a reactive carbonyl chloride group at position 4 . The ethoxy group (–OCH₂CH₃) on the phenyl ring contributes to its lipophilicity, while the electron-withdrawing chlorine and carbonyl chloride groups enhance its reactivity, making it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and metal-chelating agents . Though discontinued commercially (CymitQuimica Ref: 10-F673397), its structural analogs remain pivotal in medicinal chemistry research .

Properties

IUPAC Name |

8-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(20)22)11-7-5-8-14(19)17(11)21-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKSTHDXJGDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201539 | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-75-1 | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Quinoline Core

Classical methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis can be employed to synthesize the quinoline core. These methods generally involve the cyclization of aniline derivatives with ketones or aldehydes under acidic conditions. A more recent method involves using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide in a three-component reaction with a copper salt-D-glucose catalyst, using proline as a ligand and proton source.

Introduction of Chloro and Ethoxy Groups

The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the Carbonyl Chloride Group

Reacting the quinoline derivative with oxalyl chloride or thionyl chloride in the presence of a base introduces the carbonyl chloride group. A typical method involves treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) at 60–80°C.

Detailed Synthesis Procedure

The synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives can be achieved through conventional and microwave-irradiated methods.

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives in the Presence of Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

- React appropriate starting materials in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).

- Stir the mixture vigorously at 80 °C under solvent-free conditions for appropriate times (See Table 2 below).

- Monitor the reaction progress and completion using thin-layer chromatography with n-hexane and ethyl acetate (4:6).

- Add hot ethanol to the mixture to dissolve the unreacted starting materials and products after the reaction is complete.

- Separate the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride using an external magnet.

- Recrystallize using ethanol to obtain the desired 2-aryl-quinoline-4-carboxylic acid derivatives in high yields.

General Procedure for Recycling and Reusing Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

- Perform the model reaction under optimized reaction parameters for 30 min.

- Add hot ethanol to the reaction mixture after each run.

- Separate the Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride from the reaction mixture using a simple external magnet, as it is insoluble in the solvent.

- Wash the recovered catalyst well with ethanol, dry it, and preserve it for the next run.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions:

- Substitution Reactions: Nucleophilic substitution reactions can occur, where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.

- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

- Substitution Reactions: Common reagents include amines, alcohols, and thiols.

- Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

- Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Data Validation

- Synthetic reproducibility : Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and optimize drying (MgSO₄ vs. molecular sieves) for intermediates.

- Crystallization protocols : Slow evaporation from dichloromethane/hexane (1:5) yields diffraction-quality crystals.

- Data validation : Cross-reference NMR shifts with computed values (B3LYP/6-31G*) to confirm assignments.

Table of Characterization Data

Chemical Reactions Analysis

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline derivatives with different oxidation states.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include molecular iodine, silica gel, and palladium catalysts . The major products formed from these reactions are various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is utilized in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound has shown potential in inhibiting enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in organic synthesis.

Proteomics Research

In proteomics, this compound is employed to study enzyme mechanisms and protein interactions. It can selectively inhibit certain proteases, providing insights into biochemical pathways and enzyme functionalities .

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of therapeutic agents; enzyme inhibition leading to cancer cell apoptosis |

| Synthetic Organic Chemistry | Intermediate for complex organic molecules; participates in various chemical reactions |

| Proteomics Research | Tool for studying enzyme mechanisms; selective protease inhibition |

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit promising anticancer properties. In vitro studies showed that upon treatment with the compound, cancer cell lines experienced significant reductions in viability due to induced apoptosis through enzyme inhibition .

Case Study 2: Proteomics Tool

In a study focused on proteomics, researchers utilized this compound to investigate the mechanisms of specific proteases. The selective inhibition provided clarity on how these enzymes function within metabolic pathways, revealing potential therapeutic targets for drug development.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, in medicinal chemistry, it may interact with bacterial enzymes to exert antibacterial properties .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- Electron-Donating Groups (e.g., Methoxy, Ethoxy): 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (C6 in ): The 4-methoxy group increases electron density on the quinoline core, altering NMR chemical shifts (e.g., downfield shifts in aromatic protons due to resonance effects) .

- Electron-Withdrawing Groups (e.g., Halogens, CF₃): 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (C3 in ): The 4-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Its $ ^1H $ NMR shows upfield shifts for protons near the chlorine due to deshielding . 8-Chloro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl chloride (D7 in ): The CF₃ group significantly lowers electron density, increasing stability against hydrolysis but reducing solubility in polar solvents .

Heterocyclic Substituents

- Thienyl Derivatives: 8-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (sc-337427): The thienyl group introduces π-π stacking interactions, enhancing crystallinity. Its $ ^{13}C $ NMR shows distinct peaks for thiophene carbons (e.g., 125–130 ppm) . 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-07-8): The methyl group at position 8 sterically shields the quinoline core, reducing reactivity compared to the unsubstituted analog .

Functional Group Modifications

- Carboxylic Acid Derivatives: 8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid (CAS: 863180-69-2): Replacing the carbonyl chloride with a carboxylic acid (–COOH) decreases electrophilicity but improves water solubility. This derivative is used in metal-chelating applications . 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5): The hydroxyl group enables hydrogen bonding, enhancing binding to biological targets like enzymes .

Physicochemical and Spectral Properties

Biological Activity

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative recognized for its diverse biological activities. Its structure incorporates a quinoline core, which is essential for its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and proteomics.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2NO2, with a molecular weight of 346.21 g/mol. The compound features a chloro group and an ethoxy group, both of which contribute to its biological activity and chemical reactivity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C18H13Cl2NO2 |

| Molecular Weight | 346.21 g/mol |

| Functional Groups | Chloro, Ethoxy |

| Core Structure | Quinoline |

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interactions : The compound has been shown to modulate the activity of proteases, leading to either inhibition or activation based on the context. This modulation can influence cellular processes such as signaling pathways and gene expression.

- Cellular Effects : It affects cellular metabolism and growth by altering the expression of genes involved in these processes. The compound's ability to bind to biomolecules results in various biochemical effects that can be harnessed for therapeutic purposes.

- Potential Therapeutic Applications : Due to its interaction with specific enzymes and proteins, this compound is being investigated for its potential applications in treating diseases such as cancer and bacterial infections.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound can inhibit enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells.

- Protein Binding : It interacts with various proteins, influencing their activity and stability.

- Modulation of Signaling Pathways : By affecting receptor interactions, the compound can modulate intracellular signaling pathways, impacting cellular responses .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Proteomics Research : In proteomics studies, this compound has been utilized as a tool for studying enzyme mechanisms and protein interactions. Its ability to selectively inhibit certain proteases makes it valuable for elucidating biochemical pathways.

- Anticancer Activity : Research has demonstrated that quinoline derivatives, including this compound, show promising anticancer properties by inducing apoptosis in cancer cell lines through enzyme inhibition and disruption of metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | C18H13Cl2NO2 | Different ethoxy position |

| 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | C18H13Cl2NO2 | Alternative ethoxy position |

| 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | C17H11Cl2NO2 | Methoxy group instead of ethoxy |

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of quinoline derivatives.

Q & A

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination Screening : React with transition metals (e.g., Co²⁺, Cu²⁺) in DMF/ethanol.

- Porosity Analysis : Perform BET surface area measurements on resulting MOFs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.